Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate
Description
Properties
Molecular Formula |
C11H14ClNO4 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H14ClNO4/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2/h4-5,10H,13H2,1-3H3 |
InChI Key |
SDFGDHRWEIYNRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Brominated Intermediates
A widely adopted route involves the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate as a precursor. The brominated intermediate is prepared by reacting substituted benzaldehydes with glycine methyl ester derivatives under reflux in methanol or ethanol. The subsequent substitution of the bromine atom with an amino group is achieved using aqueous ammonia or ammonium acetate in the presence of a copper(I) catalyst. This method yields the target compound with 78–85% purity, necessitating further recrystallization in ethanol-water mixtures.
Condensation Reactions with Triaminopyrimidine Derivatives
An alternative pathway involves condensation of 2,4,6-triaminopyrimidine with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate in diphenyl ether at 195–230°C. This method leverages the reactivity of the pyrimidine ring to form the acetamide backbone, though it requires stringent temperature control to avoid decomposition. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) with a moderate yield of 65%.
Reaction Conditions and Optimization Strategies
Solvent Systems and Catalysis
The choice of solvent profoundly impacts reaction efficiency:
-
Polar aprotic solvents : Dimethylformamide (DMF) enhances nucleophilicity in substitution reactions, achieving 90% conversion within 4 hours.
-
Ether-water mixtures : Tetrahydrofuran (THF) doped with water accelerates aminolysis reactions, reducing reaction times from 24 hours to 30 minutes while minimizing polymeric byproducts.
Catalytic systems such as BF₃·Et₂O (5 mol%) or K₂CO₃ (10 mol%) are critical for regioselective substitution at the 2-chloro position. For reductive steps, sodium borohydride in anhydrous ether selectively reduces ketone intermediates without affecting methoxy groups.
Temperature and Pressure Effects
Optimal yields are obtained under reflux conditions (80–85°C) for esterification and amination steps. High-pressure hydrogenation (30–35 psi) with Raney nickel is employed for nitro-group reduction in precursor molecules, achieving >95% conversion.
Industrial-Scale Production and Process Intensification
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance scalability. For example, a two-stage system combines Friedel-Crafts alkylation (residence time: 20 minutes) with inline neutralization, achieving a throughput of 12 kg/hr. Key parameters include:
| Parameter | Stage 1 (Alkylation) | Stage 2 (Amination) |
|---|---|---|
| Temperature | 80°C | 50°C |
| Pressure | 1.5 bar | Ambient |
| Catalyst Loading | 8% BF₃·Et₂O | 5% CuI |
| Yield | 92% | 88% |
Purification and Quality Control
Recrystallization remains the gold standard for purity enhancement:
-
Solvent system : Ethanol/water (7:3 v/v) at 4°C yields crystals with 99.5% purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water 55:45) resolves enantiomers with a resolution factor (Rₛ) > 2.0.
Analytical Characterization and Validation
Structural Confirmation Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ester group, resulting in the formation of alcohols or reduced aromatic systems.
Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Key Differences |
|---|---|---|---|
| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | 4-methoxy | Methyl ester, HCl salt | Lack of chloro and dimethoxy groups |
| 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid | 5-chloro, 2-methoxy | Carboxylic acid | Acidic form vs. ester; substituent positions |
| Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate | 2,6-dimethyl | Methyl ester | Alkyl substituents instead of chloro/dimethoxy |
| Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) | Two phenyl groups, hydroxyl | Hydroxy, carboxylic acid | Diaryl structure; no amino or ester groups |
Key Observations:
Substituent Position and Electronic Effects The 2-chloro-4,5-dimethoxy pattern in the target compound introduces steric and electronic effects distinct from analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl. Chlorine’s electron-withdrawing nature and methoxy’s electron-donating properties may influence reactivity in synthetic pathways or binding interactions in biological systems .
Functional Group Impact on Physicochemical Properties The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs like AS104531, which may improve membrane permeability but reduce metabolic stability . Benzilic acid derivatives () exhibit significantly different properties due to their diaryl structure and hydroxyl group, favoring applications in coordination chemistry rather than amino acid-based drug design .
Stereochemical Considerations Chiral analogs such as Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride () highlight the importance of stereochemistry in bioactivity. The target compound’s stereochemical configuration (if specified) could similarly impact its pharmacological profile .
Biological Activity
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate, also known as this compound hydrochloride, is a compound with notable biological activity. Its structure features a phenyl ring with methoxy and chloro substitutions, which are critical for its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound hydrochloride
- CAS Number : 2227989-21-9
- Molecular Formula : C11H15ClNO4
- Molecular Weight : 296.14 g/mol
- Purity : 95%
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. Its structural analogs have demonstrated significant effects on the central nervous system (CNS), particularly in modulating serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Neuropharmacological Effects
- Psychoactive Properties : Similar compounds in the phenethylamine class have been associated with psychoactive effects, including hallucinogenic properties. These effects are often linked to their ability to interact with serotonin receptors, particularly the 5-HT2A receptor.
- Potential Antidepressant Activity : Some studies suggest that modifications in the methoxy and chloro groups can enhance the antidepressant-like effects of related compounds by increasing their affinity for serotonin receptors.
- Antitumor Activity : Compounds with similar structures have shown promise in anticancer research. For instance, modifications that include methoxy groups can lead to enhanced antiproliferative activity against various cancer cell lines.
Case Study: Anticancer Activity
A study exploring the anticancer potential of structurally related compounds revealed that substituents on the phenyl ring significantly influenced their efficacy against cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced apoptosis induction through mitochondrial pathways, activating caspase-3 and leading to reduced tumor growth in xenograft models.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5 | Apoptosis via caspase activation |
| Compound B | A549 | 10 | Inhibition of endothelial cell migration |
| This compound | HT-29 | TBD | TBD |
Clinical Observations
Reports from clinical settings have noted adverse reactions associated with compounds similar to methyl 2-amino derivatives. Symptoms such as tachycardia and agitation were observed following exposure to potent analogs like 25I-NBOMe, highlighting the need for careful monitoring and further research into their safety profiles.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated intermediates (e.g., methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate) are synthesized by reacting substituted benzaldehydes with glycine methyl ester derivatives under reflux in methanol or ethanol . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while alcohols (e.g., methanol) improve solubility of intermediates.
- Catalysts : Lewis acids like BF₃·Et₂O or bases (e.g., K₂CO₃) facilitate regioselective substitution .
- Temperature : Reflux conditions (~80°C) optimize reaction rates without decomposition .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Structural confirmation requires a combination of techniques:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 340 [M⁺] vs. calculated 340.12) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., Calcd: C 70.58%, H 5.92%; Found: C 70.72%, H 5.61%) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related dihydrofuran derivatives .
Advanced Research Questions
Q. How does the 2-chloro-4,5-dimethoxyphenyl substituent influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer: The electron-donating methoxy groups at positions 4 and 5 direct electrophilic attacks to the ortho and para positions relative to the chloro substituent. For example:
- Halogenation : Bromine selectively substitutes at the 3-position due to steric hindrance from methoxy groups .
- Amination : Primary amines preferentially attack the para position, forming stable intermediates .
Mechanistic Insight : DFT calculations can model charge distribution and predict reactive sites.
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) arise from stereochemical or substituent effects. Strategies include:
- Enantiomer Separation : Chiral HPLC or enzymatic resolution isolates (R)- and (S)-isomers for individual testing .
- SAR Studies : Systematic substitution of methoxy or chloro groups identifies pharmacophores (e.g., 4,5-dimethoxy enhances receptor binding) .
Case Study : Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate shows 10-fold higher activity than its non-hydroxylated analog due to hydrogen-bonding interactions .
Q. How can reaction mechanisms for ester hydrolysis or aminolysis be experimentally validated?
Methodological Answer: Mechanistic studies employ isotopic labeling and kinetic analysis:
- Isotopic Tracing : Use of D₂O in hydrolysis reactions tracks proton transfer steps via NMR .
- Kinetic Profiling : Pseudo-first-order kinetics under varying pH and temperature reveal rate-determining steps.
Example : Acid-catalyzed hydrolysis of the methyl ester follows a tetrahedral intermediate mechanism, confirmed by ¹⁸O labeling .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ values using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabeled compounds (³H or ¹⁴C) quantify intracellular accumulation via scintillation counting .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., G-protein-coupled receptors) .
Q. How do crystallization conditions impact polymorph formation and stability?
Methodological Answer: Polymorph control requires optimization of:
- Solvent Polarity : Ethanol/water mixtures favor thermodynamically stable forms, while acetone promotes metastable phases .
- Cooling Rate : Slow cooling (<1°C/min) yields larger, purer crystals for X-ray analysis .
Data : A 2025 study reported two polymorphs of a related compound with melting points differing by 15°C due to H-bonding variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
